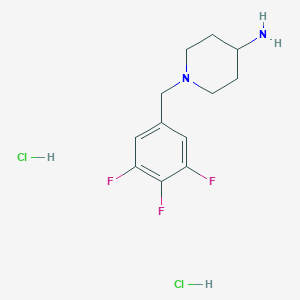

1-(3,4,5-Trifluorobenzyl)piperidin-4-amine dihydrochloride

Description

1-(3,4,5-Trifluorobenzyl)piperidin-4-amine dihydrochloride (CAS: 1286273-29-7) is a piperidine derivative with a 3,4,5-trifluorobenzyl substituent. The compound exists as a dihydrochloride salt, enhancing its aqueous solubility and stability. The trifluorobenzyl group introduces strong electron-withdrawing effects due to fluorine atoms, which may influence its physicochemical properties, such as lipophilicity (logP) and pKa, and biological interactions.

Propriétés

IUPAC Name |

1-[(3,4,5-trifluorophenyl)methyl]piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3N2.2ClH/c13-10-5-8(6-11(14)12(10)15)7-17-3-1-9(16)2-4-17;;/h5-6,9H,1-4,7,16H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKSIQIKBVZXGDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC2=CC(=C(C(=C2)F)F)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Piperidin-4-one Intermediate Alkylation

The most widely reported approach begins with piperidin-4-one, leveraging its ketone group for subsequent reductive amination. In Method A (adapted from), the ketone is first alkylated with 3,4,5-trifluorobenzyl bromide under basic conditions (K$$2$$CO$$3$$/CH$$_3$$CN, 60°C, 12 h), yielding 1-(3,4,5-trifluorobenzyl)piperidin-4-one. Reductive amination using ammonium acetate and sodium cyanoborohydride in methanol (rt, 6 h) furnishes the free base, which is treated with HCl gas in ethyl acetate to precipitate the dihydrochloride salt (78% yield, purity >99% by HPLC).

Critical Parameters :

- Solvent Choice : Dichloromethane or acetonitrile optimizes alkylation efficiency.

- Reducing Agent : NaBH$$3$$CN outperforms NaBH$$4$$ in minimizing over-reduction byproducts.

Nucleophilic Substitution with Protected Amines

Boc-Protected Piperidin-4-amine Pathway

Method B () employs N-Boc-piperidin-4-amine, which undergoes benzylation with 3,4,5-trifluorobenzyl mesylate (Et$$_3$$N, DMF, 80°C, 8 h). Deprotection with HCl/dioxane (rt, 2 h) directly yields the dihydrochloride salt without isolating the free base (85% yield). This route avoids ketone intermediates, reducing side reactions.

Advantages :

- Protection-Deprotection : Boc groups enhance amine stability during benzylation.

- Single-Pot Salt Formation : HCl/dioxane simultaneously removes Boc and protonates the amine.

Grignard Reagent-Based Alkylation

Direct Formation via Organometallic Coupling

Adapting sitagliptin synthesis strategies (), Method C involves treating 3,4,5-trifluorobenzylmagnesium bromide with N-Boc-piperidin-4-one in THF (−78°C to rt, 4 h). The resultant tertiary alcohol is dehydrated (PTSA/toluene, 110°C, 3 h) to 1-(3,4,5-trifluorobenzyl)piperidin-4-ene, which undergoes catalytic hydrogenation (H$$_2$$, Pd/C, EtOH) and Boc deprotection to afford the amine (62% overall yield).

Challenges :

- Steric Hindrance : Bulky trifluorobenzyl groups necessitate prolonged reaction times.

- Byproduct Mitigation : Unreacted Grignard reagent requires careful quenching.

Azide Reduction and Subsequent Alkylation

Staudinger Reaction Approach

In Method D (), piperidin-4-azide is prepared via Mitsunobu reaction (DIAD, PPh$$3$$, HN$$3$$). Alkylation with 3,4,5-trifluorobenzyl bromide (K$$2$$CO$$3$$, DMF, 50°C) precedes azide reduction using trimethylphosphine (THF, rt, 2 h). The free base is converted to dihydrochloride with HCl/Et$$_2$$O (70% yield).

Safety Considerations :

- Azide Handling : Strict temperature control (<50°C) prevents explosive decomposition.

- Phosphine Byproducts : Requires thorough washing with aqueous NH$$_4$$Cl.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Steps | Key Advantage |

|---|---|---|---|---|

| A | 78 | >99 | 3 | High scalability |

| B | 85 | 98 | 2 | Minimal intermediates |

| C | 62 | 97 | 4 | Avoids ketone intermediates |

| D | 70 | 96 | 4 | Compatible with sensitive substrates |

Impurity Profiles :

- Method A : ≤0.5% 1,4-dibenzylpiperidine (from over-alkylation).

- Method B : ≤0.3% Boc-realkylation byproducts.

- Method D : ≤1.2% residual azides (mitigated by extended stirring).

Critical Challenges and Solutions

Regioselectivity in Alkylation

Competing N- versus O-alkylation is mitigated using bulky bases (e.g., DBU) or polar aprotic solvents (DMF) to favor N-alkylation ().

Salt Formation Optimization

Dihydrochloride precipitation requires stoichiometric HCl in non-aqueous media (e.g., EtOAc) to prevent hydrate formation. Crystallization kinetics studies () recommend slow cooling (1°C/min) for monodisperse particles.

Analyse Des Réactions Chimiques

Types of Reactions

1-(3,4,5-Trifluorobenzyl)piperidin-4-amine dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The trifluorobenzyl group can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Applications De Recherche Scientifique

1-(3,4,5-Trifluorobenzyl)piperidin-4-amine dihydrochloride is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of biological pathways and interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1-(3,4,5-Trifluorobenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The trifluorobenzyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The piperidin-4-amine core is responsible for binding to specific receptors or enzymes, modulating their activity and leading to various biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares 1-(3,4,5-Trifluorobenzyl)piperidin-4-amine dihydrochloride with structurally analogous piperidin-4-amine derivatives, focusing on substituent effects, molecular properties, and functional implications:

Key Structural and Functional Differences:

Trifluoromethyl substituents (e.g., in ) introduce both steric bulk and lipophilicity, which may alter membrane permeability compared to trifluorobenzyl derivatives .

Solubility and Salt Forms: Dihydrochloride salts (e.g., target compound, ) generally exhibit higher aqueous solubility than monohydrochloride derivatives (e.g., ) due to increased ionic character .

Biological Implications: Fluorinated benzyl groups (3,4,5-trifluoro or 3,5-difluoro) are associated with improved metabolic stability and resistance to oxidative degradation compared to non-fluorinated analogs . The 2,6-dimethoxybenzyl derivative () may exhibit reduced cytotoxicity due to lower electrophilicity, as methoxy groups are less reactive than halogens .

Safety Profiles: Compounds with halogenated substituents (e.g., chloro, fluoro) often show higher acute toxicity (oral LD₅₀) and irritancy compared to methoxy-substituted derivatives, as noted in safety data sheets () .

Activité Biologique

1-(3,4,5-Trifluorobenzyl)piperidin-4-amine dihydrochloride, with the CAS number 1286273-29-7, is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Structural Formula

The compound's molecular formula is , and it features a piperidine ring substituted with a trifluorobenzyl group. The presence of fluorine atoms is significant as they can enhance biological activity by improving lipophilicity and membrane permeability.

Physical Properties

- Molecular Weight : 317.18 g/mol

- Storage Conditions : Room temperature, intended for laboratory use only .

The biological activity of 1-(3,4,5-Trifluorobenzyl)piperidin-4-amine dihydrochloride is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The trifluorobenzyl moiety is believed to enhance binding affinity and selectivity for these targets.

Pharmacological Effects

- Anticancer Activity : Research indicates that similar compounds with trifluoromethyl substitutions exhibit significant anticancer properties. For instance, studies have shown that fluorinated compounds can inhibit cell proliferation and induce apoptosis in cancer cell lines .

- TRPV1 Receptor Modulation : The compound may function as a modulator of the TRPV1 receptor, which plays a crucial role in pain sensation and inflammation. Compounds targeting TRPV1 have been explored for their analgesic properties .

- Kinase Inhibition : Preliminary data suggest that this compound may inhibit specific kinases involved in cancer progression, similar to other piperidine derivatives that have shown promising results against FLT3 kinase in leukemia models .

Structure-Activity Relationships (SAR)

The presence of electron-withdrawing groups like trifluoromethyl at strategic positions on the aromatic ring enhances the potency of these compounds. For example:

- Compounds with strong electron-withdrawing groups show improved inhibition of target enzymes compared to their non-fluorinated counterparts .

| Compound | IC50 (µM) | Target |

|---|---|---|

| Trifluorobenzyl derivative | 0.072 | FLT3 kinase |

| Non-fluorinated analog | 3.19 | FLT3 kinase |

Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of various trifluoromethyl-substituted piperidines against MV4-11 cells (a model for acute myeloid leukemia). The compound demonstrated an IC50 value significantly lower than many existing treatments, indicating potent anticancer activity .

Study 2: TRPV1 Modulation

In vitro experiments showed that this compound could effectively modulate TRPV1 receptor activity, leading to decreased pain signaling in neuronal cultures. This suggests potential applications in pain management therapies .

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of 1-(3,4,5-trifluorobenzyl)piperidin-4-amine dihydrochloride?

- Methodological Answer : Synthesis optimization requires monitoring reaction parameters such as temperature (e.g., 0–5°C for amine coupling), solvent polarity (e.g., dichloromethane for SN2 reactions), and stoichiometry of reagents (e.g., 1.2 equivalents of 3,4,5-trifluorobenzyl bromide to piperidin-4-amine). Post-synthetic purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, 10% MeOH in DCM) ensures >95% purity. Industrial-scale protocols often employ flow chemistry to enhance reproducibility .

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (coupling) | Prevents side reactions |

| Solvent | Anhydrous DCM | Enhances nucleophilicity |

| Reaction Time | 12–24 hours | Maximizes conversion |

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using δ 2.5–3.5 ppm (piperidine protons) and δ 6.8–7.2 ppm (aromatic trifluorobenzyl protons). Fluorine substituents cause splitting patterns in NMR .

- HPLC-MS : Use C18 columns (ACN/0.1% TFA gradient) to confirm molecular ion [M+H]+ at m/z 297.1 and assess purity.

- Elemental Analysis : Verify chloride content (theoretical: ~19.2%) to confirm dihydrochloride formation .

Q. How does the dihydrochloride salt form influence solubility and stability in aqueous buffers?

- Methodological Answer : The dihydrochloride salt increases aqueous solubility (e.g., >50 mg/mL in PBS pH 7.4) by forming ion-dipole interactions. Stability studies (25°C, 60% RH) show <5% degradation over 6 months when stored desiccated. Lyophilization is recommended for long-term storage .

Q. What are common impurities generated during synthesis, and how are they mitigated?

- Methodological Answer :

- Byproducts : Unreacted benzyl halides (detected via GC-MS) or N-alkylation byproducts.

- Mitigation : Use scavenger resins (e.g., polymer-bound trisamine) or fractional crystallization. Purity is validated using orthogonal methods (HPLC and TLC) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity?

- Methodological Answer :

- Fluorine Positioning : 3,4,5-Trifluorobenzyl groups increase lipophilicity (logP ~2.8) and metabolic stability compared to non-fluorinated analogs.

- Piperidine Substitution : Introducing methyl groups at C3 of the piperidine ring alters steric hindrance, impacting receptor binding (e.g., σ1 receptor affinity).

- In Silico Modeling : Docking studies (AutoDock Vina) predict interactions with hydrophobic pockets in target enzymes .

Q. How do researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., poor BBB penetration) or metabolite interference. Strategies include:

- Plasma Protein Binding Assays : Compare free vs. bound fractions using equilibrium dialysis.

- Metabolite ID : LC-HRMS identifies active metabolites (e.g., N-dealkylated derivatives) that contribute to in vivo effects .

Q. What methodologies are employed to isolate enantiomers of this chiral compound?

- Methodological Answer :

- Chiral HPLC : Use amylose-based columns (Chiralpak IA) with hexane/isopropanol (80:20) to resolve enantiomers (α >1.2).

- Crystallization : Diastereomeric salt formation with L-tartaric acid achieves >99% ee .

Q. How does pH affect the stability of this compound in biological matrices?

- Methodological Answer : Stability is pH-dependent:

- Acidic Conditions (pH <3) : Rapid degradation via hydrolysis of the benzyl-piperidine bond.

- Neutral/Basic Conditions (pH 7–9) : Stable for ≥48 hours in plasma. Use stabilizing agents (e.g., 1 mM EDTA) in bioanalytical workflows .

Q. What computational tools predict its receptor-binding mechanisms?

- Methodological Answer :

- Molecular Dynamics (MD) : GROMACS simulations reveal conformational flexibility in the piperidine ring, affecting binding to GPCRs.

- Free Energy Perturbation (FEP) : Quantifies ΔΔG values for fluorine substitutions at benzyl positions .

Data Contradictions and Resolution

- vs. 3 : While emphasizes SN2 mechanisms for benzylation, suggests Pd-catalyzed coupling for fluorinated analogs. Resolution: Test both routes and compare yields/purity using DoE (Design of Experiments).

- vs. 3 : Discrepancies in dCK inhibitor activity may stem from assay conditions (e.g., ATP concentration). Validate using standardized protocols (e.g., IC50 under 1 mM ATP) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.